

Application Notes and Protocols: Preparation and Handling of ML786 Dihydrochloride Stock Solutions

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Compound of Interest

Compound Name: ML786 dihydrochloride

Cat. No.: B10774808

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ML786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway.^{[1][2]} It demonstrates high efficacy against various Raf isoforms, including B-RafV600E, C-Raf, and wild-type B-Raf.^{[1][3]} The compound also exhibits inhibitory activity against other tyrosine kinases such as Abl-1, DDR2, EPHA2, and RET.^{[1][4]} By inhibiting Raf kinases, ML786 blocks the downstream phosphorylation of ERK, a key event in cell proliferation and survival.^{[1][2]} This makes ML786 a valuable tool for cancer research, particularly in studies involving melanoma cell xenografts with the B-RafV600E mutation.^{[1][4]}

Proper preparation of stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of **ML786 dihydrochloride** solutions for laboratory use.

Data Summary

The following tables summarize the key quantitative data for **ML786 dihydrochloride**.

Table 1: Chemical and Physical Properties

Parameter	Value
Molecular Weight	611.48 g/mol [1][2][3]
Formula	C ₂₉ H ₂₉ F ₃ N ₄ O ₃ ·2HCl[1][2][3]
CAS Number	1237536-18-3[1][2][3]
Purity	≥98%[1]
Appearance	White solid[5]

Table 2: Solubility Data

Solvent	Maximum Concentration
DMSO (Dimethyl Sulfoxide)	100 mM (61.15 mg/mL)[1][2]
Water	100 mM (61.15 mg/mL)[1][5]

Table 3: Storage and Stability Recommendations

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	+4°C or -20°C[1][2]	Up to 3 years at -20°C[2][3]	Keep desiccated[3]
Stock Solution in Solvent	-20°C or -80°C[2][3]	1-6 months[2][3]	Aliquot to avoid repeated freeze-thaw cycles[3]

Experimental Protocols

3.1. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **ML786 dihydrochloride** in DMSO.

Materials:

- **ML786 dihydrochloride** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Sterile microcentrifuge tubes or cryogenic vials
- Vortex mixer and/or sonicator
- Calibrated micropipettes

Procedure:

- Pre-calculation: Before weighing, calculate the mass of **ML786 dihydrochloride** required. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 611.48 \text{ g/mol} \times 1000 \text{ mg/g}$
 - $\text{Mass (mg)} = 6.11 \text{ mg}$
- Weighing: Carefully weigh out 6.11 mg of **ML786 dihydrochloride** powder using an analytical balance and place it into a sterile tube.
- Solubilization: Add 1 mL of DMSO to the tube containing the powder.
- Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. The solution should be clear.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 μL) in sterile cryogenic vials or microcentrifuge tubes.[3]

- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[2]

3.2. Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

- Use the dilution formula: $M_1V_1 = M_2V_2$
 - $(10,000\text{ }\mu\text{M})(V_1) = (10\text{ }\mu\text{M})(1000\text{ }\mu\text{L})$
 - $V_1 = 1\text{ }\mu\text{L}$
- Add 1 µL of the 10 mM **ML786 dihydrochloride** stock solution to 999 µL of the desired buffer or medium.
- Mix thoroughly by gentle vortexing or pipetting before adding to your experimental system.

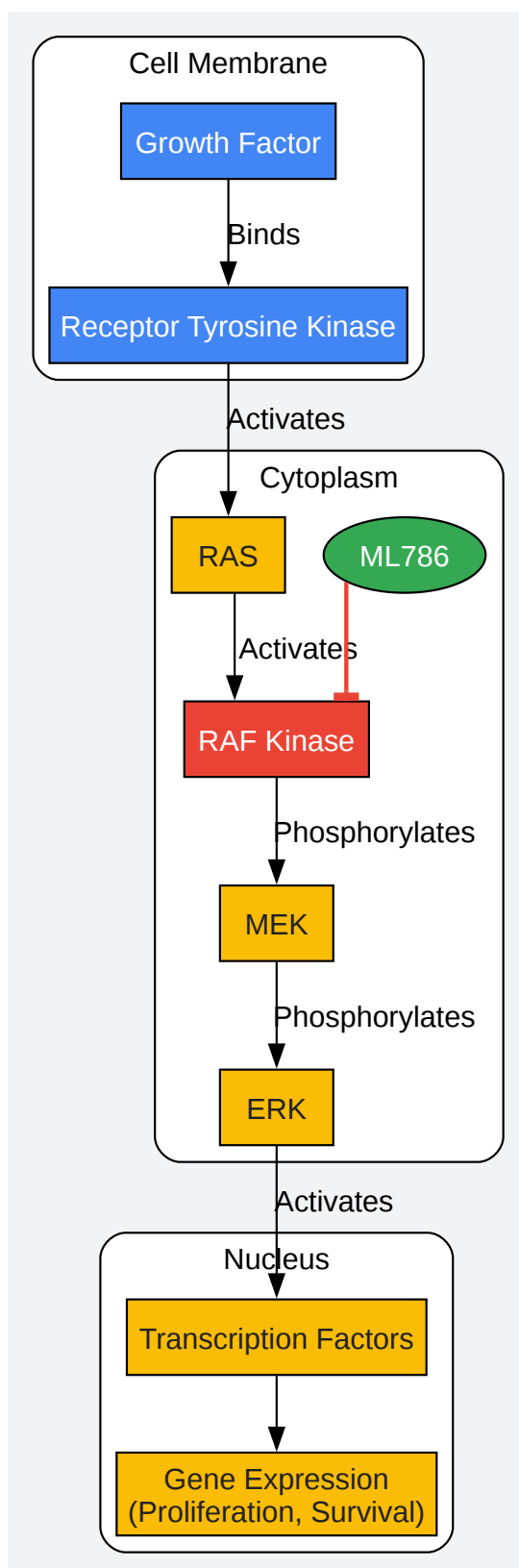
Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds.
- Handle **ML786 dihydrochloride** powder in a chemical fume hood to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for detailed hazard information.

Visualized Pathways and Workflows

4.1. Mechanism of Action: Inhibition of the MAPK/ERK Pathway

ML786 acts as a potent inhibitor of Raf kinases, which are central to the MAPK/ERK signaling cascade. This pathway is often hyperactivated in cancer and plays a key role in cell proliferation, differentiation, and survival.

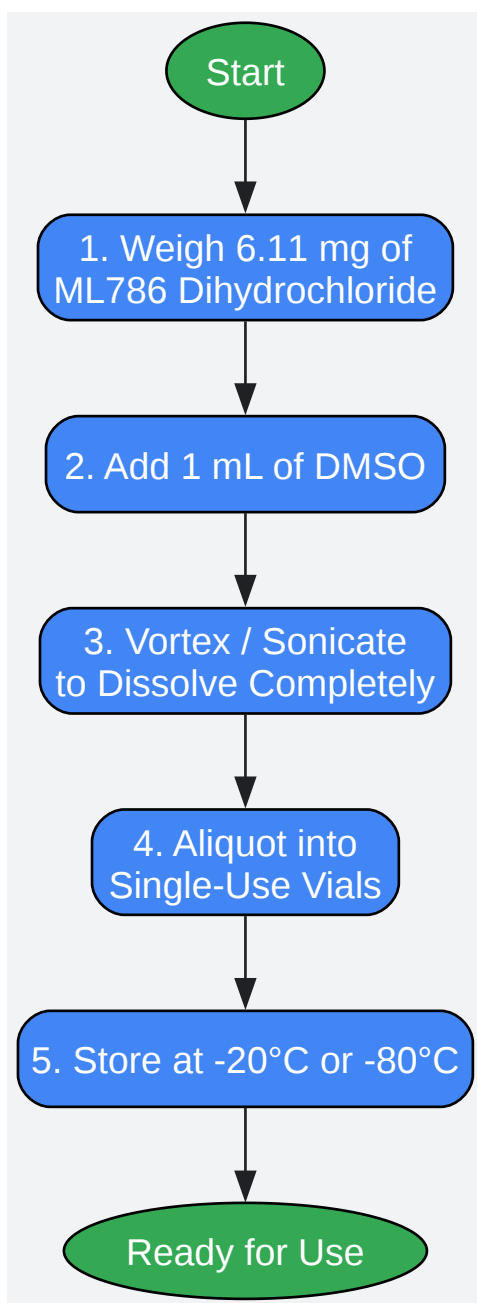


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Caption: ML786 inhibits the MAPK/ERK pathway by targeting RAF kinase.

4.2. Experimental Workflow: Stock Solution Preparation

The following diagram outlines the logical steps for preparing a stock solution of **ML786 dihydrochloride**.



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